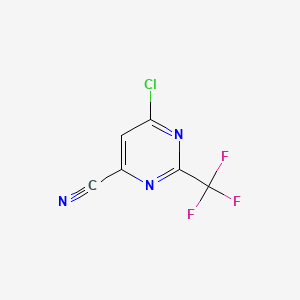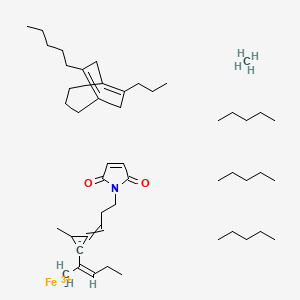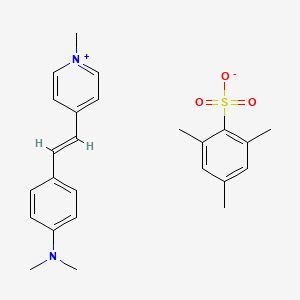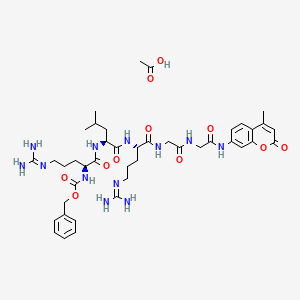![molecular formula C136H136Cl8O16 B6288753 3-Chloropropyloxybenzyloxycalix[8]arene CAS No. 1005158-96-2](/img/structure/B6288753.png)
3-Chloropropyloxybenzyloxycalix[8]arene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropropyloxybenzyloxycalix8arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their ability to form host-guest complexes, making them valuable in supramolecular chemistry. The specific structure of 3-Chloropropyloxybenzyloxycalix8
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyloxybenzyloxycalix8arene typically involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form the calixarene scaffoldThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of calixarenes, including 3-Chloropropyloxybenzyloxycalix8arene, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloropropyloxybenzyloxycalix8arene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the calixarene.
Oxidation and Reduction: The phenolic units can undergo oxidation to form quinones or reduction to form hydroquinones, altering the electronic properties of the compound.
Complexation Reactions: The calixarene can form host-guest complexes with various cations and neutral molecules, which is a key feature in its applications in supramolecular chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as dichloromethane, methanol, or acetonitrile under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include functionalized calixarenes with various substituents, oxidized or reduced forms of the calixarene, and host-guest complexes with specific cations or neutral molecules.
Aplicaciones Científicas De Investigación
3-Chloropropyloxybenzyloxycalix8arene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex supramolecular structures and as a host molecule in host-guest chemistry studies.
Biology: Investigated for its potential to encapsulate and deliver bioactive molecules, such as drugs or enzymes, to specific targets within biological systems.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific cells or tissues, and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of sensors for detecting metal ions or organic molecules, and in the separation and purification of specific compounds from complex mixtures
Mecanismo De Acción
The mechanism of action of 3-Chloropropyloxybenzyloxycalix8arene is primarily based on its ability to form host-guest complexes. The phenolic units and substituents create a hydrophobic cavity that can encapsulate various guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the chemical and physical properties of the guest molecules, enhancing their stability, solubility, or reactivity. The molecular targets and pathways involved depend on the specific guest molecules and the intended application .
Comparación Con Compuestos Similares
Similar Compounds
- p-tert-Butylcalix4arene : A smaller calixarene with four phenolic units, commonly used in host-guest chemistry and as a precursor for more complex calixarenes.
- p-tert-Butylcalix6arene : A medium-sized calixarene with six phenolic units, offering a balance between size and functionalization potential.
- p-tert-Butylcalix8arene : The parent compound of 3-Chloropropyloxybenzyloxycalix8arene, without the specific substituents, used as a versatile scaffold in supramolecular chemistry .
Uniqueness
3-Chloropropyloxybenzyloxycalix8arene is unique due to its specific functional groups, which enhance its ability to form stable host-guest complexes and allow for further functionalization. The presence of chloropropyloxy and benzyloxy groups provides additional sites for chemical modification, making it a valuable compound for developing advanced materials and applications in various fields.
Propiedades
IUPAC Name |
49,50,51,52,53,54,55,56-octakis(3-chloropropoxy)-5,11,17,23,29,35,41,47-octakis(phenylmethoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H136Cl8O16/c137-49-25-57-145-129-105-65-107-75-122(154-90-98-35-11-2-12-36-98)77-109(130(107)146-58-26-50-138)67-111-79-124(156-92-100-39-15-4-16-40-100)81-113(132(111)148-60-28-52-140)69-115-83-126(158-94-102-43-19-6-20-44-102)85-117(134(115)150-62-30-54-142)71-119-87-128(160-96-104-47-23-8-24-48-104)88-120(136(119)152-64-32-56-144)72-118-86-127(159-95-103-45-21-7-22-46-103)84-116(135(118)151-63-31-55-143)70-114-82-125(157-93-101-41-17-5-18-42-101)80-112(133(114)149-61-29-53-141)68-110-78-123(155-91-99-37-13-3-14-38-99)76-108(131(110)147-59-27-51-139)66-106(129)74-121(73-105)153-89-97-33-9-1-10-34-97/h1-24,33-48,73-88H,25-32,49-72,89-96H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUHYTHQMXDXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2OCCCCl)CC3=CC(=CC(=C3OCCCCl)CC4=CC(=CC(=C4OCCCCl)CC5=CC(=CC(=C5OCCCCl)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C(=CC(=C2)OCC2=CC=CC=C2)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)OCCCCl)OCCCCl)OCCCCl)OCCCCl)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H136Cl8O16 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288673.png)
![(R)-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288681.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride](/img/structure/B6288683.png)
![Calix[8]quinone](/img/structure/B6288685.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)



